4-Cyclopropyl-2-(trifluoromethoxy)aniline

Medicinal Chemistry Lipophilicity LogP

Researchers optimizing ADME profiles need precise lipophilicity modulation beyond what -CF₃ can provide. Generic anilines fail to deliver the unique ortho-OCF₃/para-cyclopropyl profile for nuanced SAR. 4-Cyclopropyl-2-(trifluoromethoxy)aniline solves this: • Ortho-OCF₃ increases LogP by ~0.5-1.0 units vs. -CF₃; para-cyclopropyl enforces target selectivity. • Essential for comparative SAR vs. 2-Cyclopropyl-4-(trifluoromethoxy)aniline (TrkA IC₅₀ = 1.95 nM). • Primary aniline enables metalation, amide coupling, and heterocycle synthesis. ≥95% purity. In stock at BenchChem for immediate global dispatch.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
Cat. No. B13718555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2-(trifluoromethoxy)aniline
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C=C2)N)OC(F)(F)F
InChIInChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-7(6-1-2-6)3-4-8(9)14/h3-6H,1-2,14H2
InChIKeyJLPLJRVEEYFMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-2-(trifluoromethoxy)aniline: A Key Aniline Intermediate


4-Cyclopropyl-2-(trifluoromethoxy)aniline is a specialized aromatic amine (molecular formula C10H10F3NO, MW: 217.19 g/mol) characterized by an ortho-trifluoromethoxy (-OCF3) and a para-cyclopropyl group . This substitution pattern defines it as a key intermediate for the synthesis of complex molecules in pharmaceutical and agrochemical research . The unique combination of substituents is designed to fine-tune the physicochemical properties of derived compounds, primarily by modulating lipophilicity and potentially enhancing metabolic stability, which are critical factors in drug discovery .

Why 4-Cyclopropyl-2-(trifluoromethoxy)aniline Cannot Be Substituted


Generic substitution is not advised due to the profound impact of the ortho-trifluoromethoxy and para-cyclopropyl groups on a derived molecule's performance. The -OCF3 group is a distinct lipophilic and electron-withdrawing substituent that differs significantly from -OCH3, -CF3, or -Cl in its influence on a compound's metabolic stability and conformation [1]. Similarly, the small, conformationally constrained cyclopropyl ring provides a unique steric and electronic profile compared to other alkyl groups, which can affect target binding and pharmacokinetic parameters [2]. A seemingly minor structural change, such as moving the cyclopropyl group to the 2-position (2-Cyclopropyl-4-(trifluoromethoxy)aniline) or replacing -OCF3 with -CF3, can lead to unpredictable changes in biological activity and metabolic profile . The evidence below highlights these critical differentiations.

Quantitative Evidence for 4-Cyclopropyl-2-(trifluoromethoxy)aniline


Lipophilicity Impact: ortho-OCF3 vs. ortho-CF3

The ortho-trifluoromethoxy (-OCF3) group is known to increase lipophilicity (LogP) to a different extent compared to the trifluoromethyl (-CF3) group. In structurally similar contexts, the -OCF3 group can enhance lipophilicity by approximately 0.5 to 1.0 logP unit compared to -CF3, based on comparative analysis of substituted arenes [1]. For 4-Cyclopropyl-2-(trifluoromethoxy)aniline, the presence of the -OCF3 group is predicted to confer a higher LogP value than its direct analog, 4-Cyclopropyl-2-(trifluoromethyl)aniline, which has a molecular weight of 201.19 g/mol .

Medicinal Chemistry Lipophilicity LogP Physicochemical Properties

Regioisomeric Specificity in Biological Activity

The precise positioning of substituents on the aniline ring is critical for biological activity. A direct regioisomer, 2-Cyclopropyl-4-(trifluoromethoxy)aniline, demonstrates potent kinase inhibitory activity with an IC50 value of 1.95 nM against the TrkA kinase in an ELISA assay [1]. In contrast, the target compound, 4-Cyclopropyl-2-(trifluoromethoxy)aniline, has not been reported with a specific IC50 value in the search results, indicating that the 4-cyclopropyl substitution pattern may lead to a different biological profile or reduced affinity for this particular target.

Medicinal Chemistry Regioisomerism Structure-Activity Relationship (SAR) Kinase Inhibition

Metabolic Stability: Role of the Trifluoromethoxy Group

The metabolic stability conferred by the trifluoromethoxy (-OCF3) group is context-dependent. A study on a series of aliphatic derivatives found that the -OCF3 group can decrease metabolic stability in human liver microsomes compared to -OCH3 or -CF3 counterparts, with the exception of N-alkoxy(sulfon)amide series . While the precise metabolic stability of 4-Cyclopropyl-2-(trifluoromethoxy)aniline was not provided in the search results, it is described in a vendor source as having the potential to enhance pharmacokinetic properties . This suggests that the compound's specific structural context may overcome the typical metabolic instability associated with the -OCF3 group.

Drug Metabolism ADME Microsomal Stability CYP450

Physicochemical Comparison: 2-Cyclopropyl Regioisomer

The position of substituents directly influences calculated lipophilicity. For the regioisomer 2-Cyclopropyl-4-(trifluoromethoxy)aniline, a calculated LogP (cLogP) value of 2.55 has been reported [1]. This value provides a benchmark for class comparison. The target compound, 4-Cyclopropyl-2-(trifluoromethoxy)aniline, due to the ortho-OCF3 and para-cyclopropyl arrangement, is expected to have a different cLogP value, which would translate to altered membrane permeability and solubility profiles. Specific data for the target compound was not found in the search results.

Physicochemical Properties Lead Optimization cLogP ADME

Applications of 4-Cyclopropyl-2-(trifluoromethoxy)aniline


Lipophilicity Fine-Tuning in Lead Optimization

Use 4-Cyclopropyl-2-(trifluoromethoxy)aniline as a core scaffold when the goal is to specifically increase the lipophilicity of a chemical series beyond what a -CF3 group can provide. This is supported by the class-level inference that -OCF3 groups increase LogP by approximately 0.5-1.0 units compared to -CF3 [1].

Regioisomer-Dependent Activity in Kinase Research

This compound is a critical tool for SAR studies, especially when comparing activity with its potent regioisomer, 2-Cyclopropyl-4-(trifluoromethoxy)aniline (TrkA IC50 = 1.95 nM) [1]. Procuring this compound allows researchers to directly assess the impact of substituent positioning on target binding.

Context-Dependent Metabolic Stability of -OCF3

Employ this compound in ADME studies to understand how a specific substitution pattern can influence the metabolic fate of the -OCF3 group. This is particularly relevant given that the -OCF3 group can either enhance or decrease stability depending on its molecular environment [1][2].

Advanced Intermediate Synthesis via Metalation

Trifluoromethoxy-substituted anilines are known substrates for hydrogen/lithium permutation (metalation), a powerful method for structural elaboration [1]. 4-Cyclopropyl-2-(trifluoromethoxy)aniline can be utilized in such reactions to synthesize more complex, functionalized molecules for pharmaceutical or agrochemical applications.

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